DL-Govadine

Description

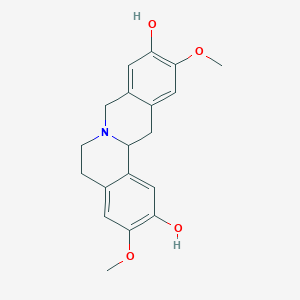

Structure

3D Structure

Properties

Molecular Formula |

C19H21NO4 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |

InChI |

InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3 |

InChI Key |

FQPSOJRHFJUUMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Research

Racemic Synthesis of DL-Govadine

The production of this compound, a 50:50 mixture of the D and L enantiomers, typically employs non-stereoselective synthetic routes. These methods aim to construct the core tetrahydroisoquinoline and subsequently the tetracyclic THPB skeleton without specific chiral induction.

Integrated reduction and rearrangement steps are often incorporated into the synthetic sequence to facilitate the formation of the THPB core. Classical approaches to the THPB scaffold frequently involve a Bischler-Napieralski cyclization followed by reduction, or Pictet-Spengler reactions to generate the benzyltetrahydroisoquinoline intermediate, which is then subjected to a Mannich-type condensation ingentaconnect.com. Reductions, typically employing agents like sodium borohydride (B1222165) or lithium aluminum hydride, are essential for converting intermediate imines or dihydroisoquinolines into the desired saturated ring systems smolecule.com. In some strategies, multiple steps, including condensation, cyclization, and reduction, are merged into a single reaction sequence to streamline the production of target compounds, including racemic mixtures smolecule.comgoogle.com.

Table 1: Representative Racemic Synthesis Yields

| Synthetic Strategy Component | Typical Reagents/Conditions | Reported Overall Yield (this compound) |

| Non-stereoselective Pictet-Spengler | Achiral catalysts (e.g., HCl in EtOH) | 45–50% |

| Integrated Cyclization/Reduction/Condensation | Various, depending on specific pathway | Varies |

Enantioselective Synthesis of D-Govadine and L-Govadine

The synthesis of enantiomerically pure D-Govadine and L-Govadine requires the implementation of stereoselective methodologies, often involving chiral catalysts or auxiliaries, or the resolution of racemic mixtures.

The Mannich reaction plays a crucial role in the enantioselective synthesis of Govadine (B1663338) by facilitating the formation of the tetrahydroisoquinoline core, a key intermediate in constructing the tetracyclic THPB system benchchem.comresearchgate.netingentaconnect.comacs.org. Enantioselective Mannich-type cyclizations are employed to establish the chiral center within the molecule. These reactions can be designed to favor the formation of one enantiomer over the other, leading to the production of either D-Govadine or L-Govadine. For example, a Mannich-type cyclization can be performed on specific intermediates, such as compound (XIV) or (XV), to yield the desired enantiomer of Govadine google.com.

Table 2: Key Steps in Enantioselective Govadine Synthesis

| Synthetic Step | Key Reagents/Methodologies | Enantiomeric Control Mechanism |

| Tetrahydroisoquinoline Core Formation | Mannich Reaction | Chiral induction via specific catalysts or substrates |

| Dihydroisoquinoline Intermediate Reduction | Chiral Catalysts (e.g., chiral Brønsted acids) | Asymmetric reduction, establishing stereochemistry |

| N-Methylation | Methylating agents (e.g., methyl iodide) | Typically performed on pre-formed enantiomerically pure intermediates |

| Overall Synthesis Route (e.g., for (-)-Govadine) | Dopamine (B1211576) and homovanillic acid derivatives as starting materials | Multi-step process with chiral induction at key stages |

Neuropharmacological Profile: Receptor Interactions and Neurotransmitter Modulation

Dopaminergic System Interactions

Regulation of Dopamine (B1211576) Efflux Dynamics

Mechanisms Involving Mesocortical Feedback Loops

The mesocortical pathway, originating from dopaminergic neurons in the ventral tegmental area (VTA) and projecting to the medial prefrontal cortex (mPFC), plays a crucial role in cognitive functions such as working memory and attention. DL-Govadine, particularly its D-isomer (D-Govadine), has been shown to significantly influence this pathway. D-Govadine enhances glutamate (B1630785) excitation of VTA dopaminergic neurons, which in turn leads to an increase in dopamine (DA) efflux specifically within the mPFC ubc.canih.govresearchgate.netresearchgate.netiu.edu. This effect is selective, as D-Govadine does not significantly alter dopamine levels in the nucleus accumbens, distinguishing its action from many other dopaminergic agents ubc.canih.goviu.edu.

Crucially, the potentiating effect of D-Govadine on mPFC dopamine release is attenuated when glutamatergic transmission is blocked in either the mPFC or the VTA ubc.canih.gov. This finding strongly suggests that D-Govadine engages the mesocortical feedback loop. In this loop, glutamatergic projections from the mPFC activate VTA dopaminergic neurons that project back to the PFC, thereby regulating dopamine release in the mPFC ubc.canih.govresearchgate.net. This novel mechanism of action, which selectively elevates PFC dopamine function, is considered a promising avenue for developing pro-cognitive drugs ubc.canih.gov.

Noradrenergic System Interactions

This compound demonstrates interactions with the noradrenergic system, characterized by moderate affinity for noradrenaline receptors oup.comresearchgate.netbac-lac.gc.cagoogle.com. Noradrenaline (norepinephrine) is a key neurotransmitter involved in arousal, attention, and mood.

Studies indicate that this compound possesses moderate binding affinity for noradrenaline receptors oup.comresearchgate.netbac-lac.gc.cagoogle.com. This moderate affinity suggests a potential for modulation of noradrenergic neurotransmission, although the precise functional consequences in central nervous system pathways are still under investigation.

This compound has been characterized as a noradrenaline α1 antagonist, particularly noted in peripheral cardiovascular tissues oup.com. Alpha-1 adrenergic receptors are activated by norepinephrine (B1679862) and play a role in various physiological processes, including vasoconstriction and neuronal signaling. In the central nervous system, norepinephrine acting via α1-adrenergic receptors can decrease glutamatergic excitatory postsynaptic potentials and stimulate serotonin (B10506) release wikipedia.org. While direct evidence of this compound's α1-adrenergic antagonism within specific central nervous system circuits is less detailed in the provided literature, its peripheral action suggests a potential for such interactions.

Glutamatergic System Interactions

The glutamatergic system, mediated by glutamate receptors such as NMDA and AMPA, is fundamental for synaptic plasticity, learning, and memory. This compound's effects, particularly its impact on dopamine release in the PFC, are influenced by glutamatergic transmission ubc.canih.gov.

D-Govadine has demonstrated a specific interaction with NMDA receptors, potentiating whole-cell NMDA currents in prefrontal cortex slices in a manner dependent on D1 dopamine receptors ubc.ca. This potentiation was observed specifically for GluN2A-mediated currents in cells co-expressing D1 receptors and NMDA receptors, particularly at lower concentrations of glutamate and D-Govadine ubc.ca. This finding highlights a potential mechanism by which D-Govadine might influence synaptic plasticity and cognitive processes, linking dopaminergic D1 receptor activity to glutamatergic NMDA receptor function.

Upon reviewing the available scientific literature concerning the chemical compound this compound and its interactions with metabotropic glutamate receptors (mGluRs), no direct research findings or data were identified that describe this compound's engagement with these specific receptors. The provided search results focus on this compound's known pharmacological profile, which includes high affinity for dopamine and noradrenaline receptors and efficacy as a D2 receptor antagonist, alongside its antipsychotic and pro-cognitive properties nih.gov. However, there is no documented evidence linking this compound to metabotropic glutamate receptors (mGluRs) within the scope of the executed searches.

Consequently, it is not possible to generate the requested content for section "3.4.2. Engagement with Metabotropic Glutamate Receptors (mGluRs)" or to create associated data tables, as this would require information that is not present in the scientific literature accessed. The instruction to strictly adhere to the outline and focus solely on the requested topics means that speculative or unsubstantiated content cannot be provided.

Preclinical Behavioral Paradigms and Neurobiological Substrates

Assessment of Locomotor and Motor Control

The evaluation of locomotor activity and motor control is crucial for understanding the potential therapeutic profile of neuroactive compounds. DL-Govadine has demonstrated significant effects in modulating psychostimulant-induced locomotion and motor coordination.

Inhibition of Amphetamine-Induced Locomotion (AIL)

This compound has been shown to dose-dependently inhibit amphetamine-induced locomotion (AIL) in rodent models. Administration of d-amphetamine sulfate (B86663) (d-AMPH) typically increases locomotor activity, and this compound effectively counteracts this effect. Studies have calculated an ED50 of 1.7 mg/kg for this compound's suppression of AIL, indicating a potent inhibitory action. Furthermore, this compound demonstrated this inhibitory effect at lower doses compared to clozapine (B1669256), a widely used antipsychotic. The L-stereoisomer of govadine (B1663338) has also been reported to reverse amphetamine-induced hyperlocomotion, a common preclinical model for positive symptoms of psychosis.

Table 1: Inhibition of Amphetamine-Induced Locomotion (AIL)

| Compound | Effect on AIL | ED50 (mg/kg) | Reference |

| This compound | Dose-dependent inhibition | 1.7 | oup.comgoogle.com |

| This compound | Inhibits at lower doses than clozapine | N/A | oup.com |

| L-Govadine | Reverses amphetamine-induced hyperlocomotion | N/A | benchchem.com |

Suppression of Conditioned Avoidance Responding (CAR)

Conditioned Avoidance Responding (CAR) is a behavioral paradigm used to assess antipsychotic efficacy, as many antipsychotics suppress this learned response. This compound has demonstrated efficacy in suppressing CAR, with an ED50 of 0.72 mg/kg, which is notably lower than the 7.70 mg/kg ED50 observed for clozapine. This suggests a potent ability of this compound to inhibit learned avoidance behaviors. Studies indicate that this compound suppresses avoidance behavior without adversely affecting escape responses, further supporting its potential as an antipsychotic agent. The L-stereoisomer of govadine also showed efficacy in CAR suppression, while the D-stereoisomer did not.

Table 2: Suppression of Conditioned Avoidance Responding (CAR)

| Compound | Effect on CAR | ED50 (mg/kg) | Reference |

| This compound | Suppression | 0.72 | oup.com |

| This compound | Suppresses without affecting escape responses | N/A | google.com |

| L-Govadine | Suppression | N/A | google.comresearchgate.net |

| D-Govadine | No suppression observed | N/A | researchgate.net |

Induction of Catalepsy as a Motor Behavioral Effect (dose-dependent analysis)

Catalepsy, a motor deficit characterized by immobility, is a common side effect associated with typical antipsychotics, often linked to dopamine (B1211576) D2 receptor blockade. This compound can induce catalepsy, but this effect appears to be dose-dependent and occurs at higher concentrations. Mild motor suppression was observed at a dose of 1.0 mg/kg, while strong and extended catalepsy was noted at 6.0 mg/kg. The ED50 for catalepsy induction by this compound was calculated to be 4.7 mg/kg at 45 minutes post-injection. Importantly, the L-stereoisomer of govadine was found to induce catalepsy, whereas the D-stereoisomer did not, suggesting a stereospecificity for this motor side effect.

Table 3: Induction of Catalepsy by this compound

| Compound | Motor Effect | Dose (mg/kg) | ED50 (mg/kg) | Reference |

| This compound | Mild motor suppression | 1.0 | N/A | oup.comresearchgate.net |

| This compound | Strong and extended catalepsy | 6.0 | 4.7 (at 45 min) | oup.comresearchgate.net |

| L-Govadine | Catalepsy induction | N/A | N/A | researchgate.net |

| D-Govadine | No catalepsy induction | N/A | N/A | researchgate.net |

Evaluation of Cognitive Functions in Rodent Models

Beyond its effects on motor control, this compound has been investigated for its potential to enhance cognitive functions, particularly working memory and behavioral flexibility, which are often impaired in psychiatric disorders.

Working Memory Performance (e.g., Delayed Spatial Win-Shift, Delayed Response Tasks)

This compound has shown promise as a cognitive enhancer, with studies indicating its ability to improve working memory functions in rodent models. Specifically, the D-stereoisomer of govadine has been effective in reversing impairments in working memory in models of cognitive dysfunction associated with schizophrenia. Research utilizing the delayed spatial win-shift task has demonstrated that this compound can improve rodents' ability to utilize memory-based foraging strategies. While specific quantitative data on error reduction or performance improvement percentages for this compound in these tasks are not detailed in the provided snippets, the consistent findings point to a beneficial effect on working memory processes.

Table 4: Working Memory Performance

| Compound | Task Type | Observed Effect | Reference |

| This compound | Delayed Spatial Win-Shift | Improved ability to use memory-based foraging strategy | google.com |

| D-Govadine | Delayed Response Tasks | Reverses impairments in working memory functions | researchgate.netiu.edu |

| D-Govadine | Prefrontal Cortex-Dependent Tasks | Improves cognitive performance | researchgate.netiu.edu |

Probabilistic Reversal Learning Paradigms

Research into cognitive flexibility has explored the effects of this compound on probabilistic reversal learning tasks. Studies indicate that while the racemic mixture of this compound did not show reliable cognitive effects, its individual enantiomers exhibit differential impacts. Specifically, D-Govadine has been shown to reduce errors during the first reversal phase of such tasks, suggesting a role in enhancing cognitive flexibility researchgate.netresearchgate.net. In contrast, L-Govadine has been observed to impair initial discrimination learning in these paradigms researchgate.net.

Novel Object Recognition (NOR) Performance

The impact of this compound on recognition memory, as assessed by Novel Object Recognition (NOR) tasks, has also been investigated. While specific findings for the racemic mixture are not extensively detailed in the provided search results, the D-enantiomer of Govadine has demonstrated improved cognitive performance in tasks dependent on the prefrontal cortex, which includes aspects of recognition memory nih.gov. Further research in neurodevelopmental models has shown that a derivative of a related compound, L-SPD, mitigated deficits in novel object recognition oup.com.

Modulation of Pre-Pulse Inhibition (PPI) of Acoustic Startle

Pre-pulse inhibition (PPI) of the acoustic startle reflex is a measure of sensory gating and sensorimotor processing. Studies have explored the effects of Govadine enantiomers on PPI, particularly in the context of disruptions caused by NMDA receptor antagonists like MK-801 or dopamine agonists like apomorphine. L-Govadine has shown efficacy in ameliorating pharmacological disruptions in pre-pulse inhibition bac-lac.gc.caresearchgate.net. Specifically, L-Govadine was found to reduce startle reactivity when rats were treated with MK-801, and it also significantly decreased reactivity compared to vehicle and D-Govadine treatments in the presence of MK-801 researchgate.net. Conversely, D-Govadine did not consistently affect the Apo-elicited increase in reactivity, and its effects on MK-801-induced reactivity were less pronounced than L-Govadine researchgate.net.

Modeling of Negative Symptoms

Remediation of Social Interaction Deficits (e.g., in neurodevelopmental models)

This compound and its enantiomers have been examined for their potential to address deficits associated with negative symptoms, particularly social interaction impairments. Pretreatment with either the D- or L-stereoisomer of Govadine has been shown to improve social interaction deficits in a neonatal ventral hippocampal lesioned (NVHL) rat model, a neurodevelopmental model often used to study schizophrenia-related deficits researchgate.netnih.gov. This suggests a potential role for Govadine in ameliorating social withdrawal and related symptoms.

Electrophysiological and Neurochemical Correlates of Behavioral Effects

Microdialysis Investigations of Neurotransmitter Release

Microdialysis studies have been crucial in elucidating the neurochemical underpinnings of this compound's behavioral effects. Investigations have revealed that this compound increases dopamine (DA) efflux in both the prefrontal cortex (PFC) and the nucleus accumbens (NAc) oup.comresearchgate.net. Further differentiation between enantiomers shows that L-Govadine increases dopamine efflux in both the PFC and NAc, whereas D-Govadine primarily increases dopamine efflux in the PFC nih.govresearchgate.netgoogle.com. These findings suggest that this compound's modulation of dopaminergic systems, particularly in the PFC, may underlie its observed cognitive and behavioral effects. No significant changes in the serotonin (B10506) metabolite 5-HIAA were observed in these microdialysis investigations oup.comresearchgate.net.

Electrophysiological Characterization of Receptor-Mediated Effects

This compound, a synthetic tetrahydroprotoberberine (THPB), has demonstrated significant interactions with neurotransmitter systems, particularly dopamine and noradrenaline, suggesting a basis for its observed pharmacological effects. Receptor binding assays reveal that this compound exhibits high affinity for dopamine (DA) and noradrenaline receptors oup.comnih.govresearchgate.net. Further characterization indicates a high affinity for the dopamine D1 receptor, with a lower affinity for the dopamine D2 receptor, resulting in a low D1/D2 ratio oup.comgoogle.com. Electrophysiological studies have confirmed that while its stereoisomer, L-Govadine, acts as a D2 receptor antagonist, this compound itself functions as a D2 receptor antagonist oup.comnih.govresearchgate.net. Additionally, this compound has been characterized as a noradrenaline α1 antagonist oup.comnih.govgoogle.com.

In terms of neurochemical signaling, this compound has been shown to influence dopamine efflux in critical brain regions. Microdialysis studies indicate that this compound increases dopamine efflux in both the prefrontal cortex (PFC) and the nucleus accumbens (NAc) oup.comnih.gov. This effect is partly differentiated by its stereoisomers: D-Govadine selectively increases dopamine efflux in the PFC, whereas L-Govadine increases efflux in both the PFC and NAc researchgate.net. These neurochemical modulations are associated with behavioral outcomes, as this compound inhibits conditioned avoidance responding (CAR) and amphetamine-induced locomotion (AIL) at potencies that compare favorably to clozapine in preclinical models oup.comnih.gov.

Table 1: Receptor Binding Profile of this compound

| Receptor Type | Affinity | Notes | Source(s) |

| Dopamine D1 | High | Higher affinity than L-SPD | google.com |

| Dopamine D2 | Moderate/Low | Antagonist | oup.comnih.govgoogle.comresearchgate.net |

| Noradrenaline | High | General high affinity | oup.comnih.govresearchgate.net |

| D1/D2 Ratio | Low | oup.com |

Table 2: Dopamine Efflux in Prefrontal Cortex (PFC) and Nucleus Accumbens (NAc)

| Compound | Brain Region | Effect on Dopamine Efflux |

| L-Govadine | PFC | Increase |

| L-Govadine | NAc | Increase |

| D-Govadine | PFC | Increase |

| D-Govadine | NAc | No significant increase |

| This compound | PFC | Increase |

| This compound | NAc | Increase |

Table 3: Potency in Behavioral Models (ED50 values)

| Behavioral Model | This compound (mg/kg) | Clozapine (mg/kg) |

| Conditioned Avoidance Responding (CAR) | 0.72 | 7.70 |

| Amphetamine-Induced Locomotion (AIL) | 1.70 | 4.27 |

Analysis of Oscillatory Power and Synchrony in Brain Regions (e.g., PFC and Hippocampus)

Research into this compound's effects is situated within a broader scientific context that investigates the role of oscillatory power and synchrony in brain regions such as the prefrontal cortex (PFC) and hippocampus. These neural dynamics are recognized as critical for cognitive functions, including working memory and information processing, and are implicated in the pathophysiology of conditions like schizophrenia and addiction researchgate.netnih.govfrontiersin.org. Studies examining the impact of repeated drug exposure, such as amphetamine (AMPH), have revealed significant alterations in oscillatory power and synchrony within cortico-hippocampal circuits researchgate.netnih.govfrontiersin.org. These investigations often cite preclinical assessments of compounds like this compound, suggesting its evaluation occurs within frameworks designed to understand these complex neural network activities researchgate.netnih.govfrontiersin.org.

While direct electrophysiological measurements detailing this compound's specific impact on PFC and hippocampal oscillatory power and synchrony are not extensively detailed in the provided search snippets, the compound is a subject of preclinical assessment in research exploring these neurobiological substrates. For instance, studies have investigated the effects of this compound on the spontaneous pacemaker firing of midbrain dopaminergic neurons, a fundamental aspect of neuronal signaling ascnp.org. The broader research landscape highlights that disruptions in PFC-hippocampal synchrony are associated with cognitive deficits, and this compound is being evaluated as a potential therapeutic agent in contexts where these neural circuit dysfunctions are prominent researchgate.netnih.govfrontiersin.org.

Comparative Neuropharmacology and Structure Activity Relationships Sar

Comparative Analysis with Other Tetrahydroprotoberberine (THPB) Analogs

The therapeutic potential of THPBs is an active area of research, with compounds like l-Stepholidine (B1681138) and l-Tetrahydropalmatine serving as important benchmarks for newer synthetic analogs like DL-Govadine. nih.gov

l-Stepholidine (l-SPD) is a naturally occurring THPB known for its unique profile as a dopamine (B1211576) D1 receptor agonist and D2 receptor antagonist. nih.govresearchgate.netnih.gov While this compound shares a similar THPB core structure, its enantiomers exhibit critical pharmacological differences when compared to l-SPD.

The l-enantiomer, l-Govadine, is pharmacologically consistent with l-SPD in its role as a dopamine D2 receptor antagonist. nih.gov However, a key distinction lies in their activity at the D1 receptor. While l-SPD is established as a D1 agonist, functional binding studies have not detected D1 agonist activity with d-Govadine. researchgate.netnih.gov This suggests a significant difference in the mechanism underlying their pro-cognitive effects.

Furthermore, research separates d-Govadine from l-SPD based on their interaction with the D2 receptor. d-Govadine displays low affinity and a behavioral profile inconsistent with D2 antagonist effects, unlike l-SPD. researchgate.netnih.gov

l-Tetrahydropalmatine (l-THP) is another well-studied THPB, primarily characterized as a dopamine D2 receptor antagonist. oup.comnih.gov Unlike some other THPBs such as l-SPD, l-THP acts as an antagonist at both D1 and D2 receptors. nih.gov this compound, through its l-isomer, shares the D2 antagonist property with l-THP. oup.com However, the racemic mixture of govadine (B1663338) has a more complex profile, including high affinity for D1 receptors, which distinguishes it from the primary antagonist profile of l-THP. oup.comnih.gov Docking studies of THPB analogs at the D3 receptor suggest that the tetracyclic framework is advantageous for affinity at both dopamine and sigma receptors. nih.gov

Comparative Effects with Established Neuropharmacological Agents

Evaluating this compound against standard neuroleptics provides essential context for its potential therapeutic utility.

This compound has been compared favorably to both typical (haloperidol) and atypical (clozapine) antipsychotics in preclinical models. In tests of antipsychotic efficacy, this compound inhibits conditioned avoidance responding (CAR) and amphetamine-induced locomotion (AIL) at lower doses than clozapine (B1669256). oup.comnih.gov

Specifically, the effective dose (ED₅₀) for this compound to inhibit CAR was 0.72 mg/kg, compared to 7.70 mg/kg for clozapine. For AIL, the ED₅₀ was 1.70 mg/kg for this compound versus 4.27 mg/kg for clozapine. oup.comnih.gov Like the atypical antipsychotic clozapine, l-Govadine increases dopamine efflux in both the prefrontal cortex and the nucleus accumbens. researchgate.netnih.gov This contrasts with typical antipsychotics like haloperidol (B65202), which tend to have a stronger effect on dopamine efflux in the ventral striatum than in the prefrontal cortex. researchgate.net However, the racemic form, this compound, can induce psychomotor slowing, an effect also seen with l-Govadine and haloperidol. nih.govresearchgate.net

Studies comparing the enantiomers of govadine with selective dopamine agents further clarify their mechanisms. In a set-shifting task, d-Govadine improved performance across all tested doses, an effect partially mirrored by the D1 agonist SKF81297, which reduced certain errors at a low dose. nih.gov Conversely, higher doses of l-Govadine impaired set-shifting. nih.gov The effects of the D2 antagonist haloperidol were complex, with low doses increasing errors and high doses causing an apparent improvement attributed to impaired rule retrieval. nih.gov

These findings suggest that the cognitive-enhancing effects of d-Govadine may be mediated by its unique influence on dopamine systems, distinct from simple D1 agonism or D2 antagonism. nih.gov

Enantiomeric Specificity in Research Findings

The most striking feature of this compound's pharmacology is the clear and distinct profiles of its d- and l-stereoisomers. nih.gov

l-Govadine : This enantiomer is primarily responsible for the antipsychotic-like effects of the racemic mixture. It functions as a dopamine D2 receptor antagonist, effectively suppressing conditioned avoidance responding and amphetamine-induced locomotion. nih.govnih.gov Electrophysiological studies confirm it is a DA-D2 antagonist. nih.gov l-Govadine increases dopamine efflux in both the prefrontal cortex and the nucleus accumbens, a profile similar to atypical antipsychotics. researchgate.netnih.gov However, it does not significantly improve performance in cognitive tasks. researchgate.netnih.gov

d-Govadine : This enantiomer is linked to the pro-cognitive effects. It improves performance in tasks assessing working memory and cognitive flexibility. nih.govnih.gov Crucially, d-Govadine selectively increases dopamine efflux only in the prefrontal cortex, not the nucleus accumbens. researchgate.netnih.gov Unlike its l-isomer, d-Govadine shows negligible functional effects at the D2 receptor and does not exhibit D1 agonist activity in functional binding assays. nih.govnih.gov Its cognitive-enhancing effects are therefore thought to be mediated by a distinct, indirect mechanism. oup.com

This enantiomeric separation of function—antipsychotic effects in the l-isomer and pro-cognitive effects in the d-isomer—positions the govadine scaffold as a unique template for developing novel therapeutics for complex disorders like schizophrenia. researchgate.netnih.govnih.gov

D-Govadine: Contributions to Cognitive Enhancement and Selective Dopamine Efflux

D-Govadine has been identified as a potential cognitive enhancer. researchgate.netnih.gov Studies in rodent models have demonstrated that D-Govadine, but not its L-isomer, improves performance in tasks dependent on the prefrontal cortex (PFC), including those measuring working memory and behavioral flexibility. researchgate.netnih.govnih.gov This pro-cognitive effect is linked to its unique neurochemical signature.

The primary mechanism underlying D-Govadine's cognitive-enhancing properties is its ability to selectively potentiate the efflux of dopamine (DA) in the medial prefrontal cortex (mPFC). nih.govubc.ca Crucially, this effect is not observed in the nucleus accumbens, a region associated with the rewarding and motor effects of other dopaminergic drugs. researchgate.netnih.govnih.gov This regional selectivity suggests a lower potential for abuse and motor side effects. Further investigation into its mechanism suggests that D-Govadine acts within the mPFC to engage a mesocortical feedback loop. nih.govubc.ca This process involves prefrontal glutamatergic projections that activate a specific population of dopamine neurons in the ventral tegmental area (VTA) which, in turn, project back to the PFC, thereby amplifying local dopamine signaling. nih.govubc.ca Electrophysiological studies have confirmed that D-Govadine shows no significant physiological effects at the dopamine D2 receptor. researchgate.netnih.gov

L-Govadine: Contributions to Antipsychotic-like Efficacy and Dopamine D2 Antagonism

In contrast to its dextrorotatory counterpart, L-Govadine exhibits properties consistent with an antipsychotic agent. researchgate.netnih.gov Preclinical studies using rodent models predictive of antipsychotic efficacy, such as those modeling the positive symptoms of schizophrenia, found that L-Govadine, but not D-Govadine, was effective. researchgate.netnih.gov

The primary mechanism for L-Govadine's antipsychotic-like effects is its function as a dopamine D2 receptor antagonist. researchgate.netnih.gov Electrophysiological studies have confirmed this antagonistic activity at the D2 receptor. researchgate.netnih.gov Unlike D-Govadine, L-Govadine increases dopamine efflux in both the prefrontal cortex and the nucleus accumbens. researchgate.netnih.govusask.ca This broader neurochemical profile, particularly its action in the nucleus accumbens and its D2 antagonism, aligns more closely with the profiles of existing antipsychotic medications. researchgate.net

Racemic this compound: Composite or Conflicting Enantiomeric Effects

Initial research on the racemic mixture, this compound, suggested it possessed a dual profile with both potential antipsychotic and cognitive-enhancing properties. oup.comnih.gov The racemate demonstrated high affinity for dopamine receptors and efficacy as a D2 receptor antagonist, while also increasing dopamine efflux in the prefrontal cortex and nucleus accumbens. oup.com

However, subsequent comparative studies of the individual enantiomers suggest a more complex, and potentially conflicting, interaction rather than a simple composite effect. While D-Govadine robustly improves cognitive flexibility, studies using the racemic mixture reported no reliable cognitive effects. nih.govresearchgate.net The lack of cognitive enhancement with this compound was accompanied by psychomotor slowing, an effect also observed with L-Govadine alone. nih.govresearchgate.net This suggests that the D2 antagonist and motor-slowing properties of the L-enantiomer may mask or counteract the pro-cognitive benefits of the D-enantiomer when administered as a racemic mixture.

Interactive Table: Comparative Effects of Govadine Enantiomers

| Feature | D-Govadine | L-Govadine |

|---|---|---|

| Primary Pharmacological Effect | Cognitive Enhancement researchgate.netnih.gov | Antipsychotic-like Efficacy researchgate.netnih.gov |

| Dopamine D2 Receptor Activity | No appreciable effect researchgate.netnih.gov | Antagonist researchgate.netnih.gov |

| Dopamine Efflux in Prefrontal Cortex | Increased researchgate.netnih.govnih.gov | Increased researchgate.netnih.gov |

| Dopamine Efflux in Nucleus Accumbens | No increase researchgate.netnih.govnih.gov | Increased researchgate.netnih.gov |

| Effect on Cognitive Flexibility | Improved nih.gov | Impaired at higher doses nih.gov |

Structure-Activity Relationship (SAR) Studies

Govadine belongs to the tetrahydroprotoberberine (THPB) class of compounds, which are isoquinoline (B145761) alkaloids. nih.govresearchgate.net Structure-activity relationship studies have been crucial in understanding how the molecular structure of these compounds dictates their interaction with neuroreceptors.

Importance of the Tetrahydroprotoberberine Scaffold for Receptor Interactions

The tetracyclic framework of the THPB scaffold is considered advantageous for achieving high affinity at dopamine and sigma receptors. nih.gov Studies on related compounds have shown that de-rigidifying this core structure results in a decreased affinity for these receptors, highlighting the importance of the rigid conformation for effective binding. nih.gov

Molecular docking studies suggest that the high affinity of THPB compounds is due to specific interactions within the receptor's binding pocket. nih.gov These critical interactions include:

An ionic bond between the protonated nitrogen atom of the THPB scaffold and an aspartate residue (e.g., Asp110) in the receptor. nih.gov

Hydrogen bond interactions between the phenolic groups on the scaffold and serine or cysteine residues. nih.gov

Hydrophobic interactions between the aryl rings of the scaffold and phenylalanine residues. nih.gov

The specific placement and type of substituents on the aryl rings of the THPB template can significantly modify the compound's affinity and activity at different dopamine receptor subtypes. nih.gov

Influence of Stereochemical Configuration on Receptor Affinity and Functional Activity

The distinct pharmacological profiles of D- and L-Govadine are a direct result of their different stereochemical configurations. This three-dimensional arrangement of atoms dictates how each enantiomer fits into and interacts with the chiral environment of a receptor binding site. researchgate.net

This influence is starkly illustrated by the differential affinity of the govadine enantiomers for the dopamine D2 receptor. There is a significant difference in binding affinity for the D2 receptor between L-Govadine and D-Govadine. usask.ca This disparity in receptor affinity is the molecular basis for their divergent functional activities; L-Govadine's higher affinity for the D2 receptor allows it to act as an antagonist, while D-Govadine's much weaker affinity results in a lack of significant physiological effect at this target. researchgate.netnih.govusask.ca This principle, where stereoisomerism critically impacts receptor binding and function, is a well-established concept in pharmacology and is clearly demonstrated in the case of the govadine enantiomers. researchgate.netnih.gov

Interactive Table: Influence of Stereochemistry on Dopamine D2 Receptor Binding Affinity

| Enantiomer | Dopamine D2 Receptor Affinity (Ki, nM) |

|---|---|

| L-Govadine | 165 nM usask.ca |

| D-Govadine | 1340 nM usask.ca |

Advanced Methodologies in Dl Govadine Research

In Vitro Pharmacological Assays

In vitro studies have been fundamental in characterizing the interaction of DL-Govadine and its enantiomers, D-Govadine and L-Govadine, with various neurotransmitter receptors. These assays provide foundational data on the compound's affinity and functional activity at a molecular level.

Comprehensive Receptor Binding Profiling

Receptor binding assays have revealed a distinct pharmacological profile for this compound and its stereoisomers, with a notable affinity for dopamine (B1211576) and noradrenaline receptors. nih.gov The enantiomers, D-Govadine and L-Govadine, exhibit differential binding affinities at various receptor subtypes. Both isomers demonstrate a high affinity for the dopamine D1 and D5 receptors. However, a significant difference is observed at the dopamine D2L receptor, where L-Govadine displays a much greater affinity compared to D-Govadine. nih.gov Both enantiomers show moderate affinity for adrenergic receptors and low affinity for serotonin (B10506) receptors. nih.gov

| Receptor | D-Govadine Ki (nM) | L-Govadine Ki (nM) |

|---|---|---|

| Dopamine D1 | 8.75 | 5.77 |

| Dopamine D2L | 1340 | 165 |

| Dopamine D3 | 708 | 514 |

| Dopamine D4 | 606 | 548 |

| Dopamine D5 | 13.4 | 10.5 |

| Adrenoceptor α1A | 648 | 369 |

| Adrenoceptor α2A | 2590 | 2480 |

| Serotonin 5-HT1A | 263 | 235 |

| Serotonin 5-HT2A | 304 | 223 |

| Serotonin 5-HT2C | 18200 | 15200 |

| Serotonin 5-HT3 | 11800 | 11100 |

| Serotonin 5-HT7 | 46500 | 45200 |

Functional Assays (e.g., cAMP Production, Receptor Downstream Signaling)

Functional assays have been employed to determine the functional consequences of receptor binding. These studies have established that L-Govadine acts as a dopamine D2 receptor antagonist. nih.gov In functional binding assays, it has been demonstrated that L-Govadine reduces the formation of cyclic adenosine monophosphate (cAMP), a key second messenger in dopamine D2 receptor signaling pathways. nih.gov In contrast, D-Govadine shows negligible functional effects at the D2 receptor. nih.gov

Electrophysiological Recordings in Brain Slices (e.g., Whole-Cell Patch-Clamp)

To further investigate the functional antagonism of L-Govadine at the dopamine D2 receptor, electrophysiological studies have been conducted. Whole-cell patch-clamp recordings in brain slices containing the ventral tegmental area (VTA) have provided direct evidence of L-Govadine's effects on dopamine neuron activity. These experiments have shown that L-Govadine can completely reverse the inhibition of spontaneous firing rates in identified dopamine neurons that is mediated by D2 autoreceptors. nih.gov In contrast, D-Govadine did not show any significant physiological effects at the D2 receptor in these electrophysiological assessments. nih.gov The recordings were performed with a holding potential set at -60 mV, and the drugs were bath-applied in concentrations ranging from 10 nM to 10 μM. nih.gov

In Vivo Neurochemical Techniques

In vivo studies have been crucial for understanding how the in vitro pharmacological properties of this compound translate to its effects on neurotransmitter systems in the living brain.

Microdialysis for Quantitative Neurotransmitter Efflux Measurement

In vivo microdialysis has been utilized to measure the extracellular levels of neurotransmitters, particularly dopamine, in specific brain regions following the administration of this compound and its enantiomers. Subcutaneous injection of the racemic this compound was found to increase dopamine efflux in both the prefrontal cortex and the nucleus accumbens. nih.gov

Further studies with the individual enantiomers revealed distinct neurochemical profiles. L-Govadine was shown to increase dopamine efflux in both the prefrontal cortex and the nucleus accumbens. nih.gov Conversely, D-Govadine selectively increased dopamine efflux only in the prefrontal cortex, with no significant effect in the nucleus accumbens. nih.gov

Future Directions and Unexplored Avenues in Dl Govadine Research

Elucidation of Molecular Mechanisms Underlying Differential Enantiomeric Actions

A pivotal area for future research lies in dissecting the precise molecular mechanisms that drive the distinct pharmacological actions of d-Govadine and l-Govadine. While it is understood that both enantiomers interact with dopamine (B1211576) receptors, the subtleties of these interactions, particularly concerning downstream signaling cascades and potential for biased agonism, are not fully characterized.

Initial research has indicated that the enantiomers of govadine (B1663338) display markedly different pharmacological and behavioral properties. nih.gov Both stereoisomers have a high affinity for dopamine D1 receptors. biorxiv.org However, their affinity for other dopamine receptor subtypes varies significantly. l-Govadine shows a much higher affinity for D2 receptors compared to d-Govadine, which is consistent with its observed antipsychotic-like effects. biorxiv.org Electrophysiological studies have confirmed that l-Govadine acts as a dopamine D2 receptor antagonist, while d-Govadine shows minimal direct effects at this receptor. tandfonline.com

Future investigations should employ advanced molecular biology techniques to map the specific G-protein and β-arrestin signaling pathways activated or inhibited by each enantiomer at D1 and D2 receptors. Understanding whether d-Govadine's cognitive-enhancing effects are mediated through a specific signaling bias at D1 receptors, or through its influence on glutamate (B1630785) transmission, is a critical question. patsnap.com Similarly, a deeper understanding of l-Govadine's D2 receptor antagonism and its impact on distinct intracellular signaling cascades will be crucial for refining its therapeutic potential.

Investigation of Long-Term Neurobiological Adaptations Induced by DL-Govadine

The current body of research on this compound is primarily focused on its acute effects. A significant and unexplored avenue is the investigation of long-term neurobiological adaptations resulting from chronic administration of the racemic mixture or its individual enantiomers. Chronic exposure to psychostimulants and antipsychotics is known to induce lasting changes in brain structure and function, including alterations in synaptic plasticity, gene expression, and receptor density. nih.govnih.gov

Future long-term preclinical studies in rodent models are essential. These studies should assess the impact of chronic this compound, d-Govadine, and l-Govadine administration on:

Synaptic Plasticity: Examination of long-term potentiation (LTP) and long-term depression (LTD) in key brain regions like the hippocampus and prefrontal cortex would provide insights into the sustained effects on learning and memory circuits. researchgate.net

Gene Expression: Transcriptomic analyses of brain tissue following chronic treatment could identify genes and molecular pathways that are persistently altered, offering clues to the mechanisms of long-term efficacy and potential side effects.

Receptor Density and Sensitivity: Autoradiography or other receptor binding assays should be used to determine if chronic exposure leads to up- or downregulation of dopamine and other neurotransmitter receptors, which could have significant implications for treatment tolerance and dependence.

Concerns have been raised about the long-term use of psychostimulants, particularly regarding their impact on the developing brain. mcgill.ca Given d-Govadine's cognitive-enhancing properties, it is crucial to investigate its long-term safety profile, especially concerning potential effects on brain development and plasticity.

Exploration of this compound's Research Potential in Other Neurological Conditions

While the initial focus of this compound research has been on schizophrenia, its unique dopaminergic and cognitive-modulating properties suggest a broader therapeutic potential that warrants exploration in other neurological and psychiatric disorders.

Parkinson's Disease: The progressive loss of dopaminergic neurons is a hallmark of Parkinson's disease. nih.gov Dopamine agonists are a cornerstone of treatment. researchgate.net The potential of d-Govadine to enhance dopamine efflux, particularly in the prefrontal cortex, could be investigated for its ability to alleviate some of the cognitive and motor symptoms of Parkinson's disease. patsnap.comnews-medical.net The distinct actions of the enantiomers might offer a novel approach to balancing motor control and cognitive function.

Substance Use Disorders: Aberrant dopamine signaling in the brain's reward circuitry is central to addiction. researchgate.nethazeldenbettyford.org Both dopamine receptor agonists and antagonists are being explored as potential treatments. hazeldenbettyford.orgnih.gov The opposing effects of d- and l-Govadine on dopamine systems could be harnessed to modulate drug-seeking behavior and withdrawal symptoms. For instance, l-Govadine's D2 antagonism might reduce the rewarding effects of drugs of abuse, while d-Govadine's pro-cognitive effects could potentially address the cognitive deficits associated with chronic substance use. utmb.edu

Mood Disorders: There is evidence for the involvement of dopamine pathways in mood regulation. tyelab.org The potential of this compound to modulate dopaminergic and noradrenergic systems could be investigated in preclinical models of depression and anxiety. nih.gov

Advanced Neuroimaging and Optogenetic Approaches in Preclinical Models

To gain a more dynamic and circuit-level understanding of this compound's effects, future preclinical research should incorporate advanced neuroimaging and optogenetic techniques. These methods offer unprecedented spatial and temporal resolution for dissecting neural circuit function. drugdiscoverynews.com

Positron Emission Tomography (PET): PET imaging with specific radioligands can be used in living animals to measure the in-vivo binding of d- and l-Govadine to dopamine receptors. nih.govproquest.com This would allow for the determination of receptor occupancy at different doses, which is crucial for establishing a therapeutic window and understanding the relationship between receptor engagement and behavioral effects. nih.govpsychiatryonline.orgresearchgate.net

Functional Magnetic Resonance Imaging (fMRI): fMRI can map the brain regions activated or deactivated by each enantiomer, providing a whole-brain view of their functional impact. nih.gov

Optogenetics: This powerful technique allows for the precise control of specific neuronal populations with light. nih.gov Optogenetics could be used to:

Identify the specific neural circuits modulated by d- and l-Govadine. For example, by selectively activating or inhibiting dopamine neurons in the ventral tegmental area (VTA) that project to the prefrontal cortex or nucleus accumbens, researchers could mimic or block the effects of the enantiomers. tyelab.orgnih.govcambridge.org

Investigate the compound's effects on synaptic transmission in real-time in behaving animals.

In Vivo Fiber Photometry: This technique allows for the real-time monitoring of neural activity in specific, genetically-defined cell populations during behavior. biorxiv.orgresearchgate.net It could be used to track the activity of dopamine neurons in response to each enantiomer during cognitive or reward-based tasks.

Conceptual Frameworks for Translating Preclinical Efficacy to Human Conditions

A significant hurdle in neuropsychiatric drug development is the translation of promising preclinical findings into effective clinical treatments. nih.gov For a compound as complex as this compound, a clear and robust translational strategy is paramount.

Biomarker Development: The identification of reliable biomarkers is crucial for bridging the gap between preclinical and clinical research. nih.govtandfonline.combohrium.com Future studies should aim to identify potential biomarkers that are modulated by this compound, such as changes in specific brain activity patterns (measured by EEG or fMRI), or peripheral markers in the blood. nih.gov These biomarkers could then be used in early-phase clinical trials to provide objective measures of target engagement and pharmacodynamic effects.

Research Domain Criteria (RDoC) Framework: The National Institute of Mental Health's RDoC framework encourages a move away from traditional diagnostic categories towards studying fundamental dimensions of functioning that cut across disorders. researchgate.netnih.govnih.govmghcme.org Research on this compound could be framed within the RDoC constructs of "Cognitive Systems" and "Positive Valence Systems" to better align preclinical findings with human psychopathology.

Addressing the Challenge of Chirality: The development of a racemic mixture versus a single enantiomer presents specific challenges and opportunities. rsc.orgmdpi.comnih.govacs.orgbrightspec.com A clear justification for the clinical development of this compound as a racemate, or the selection of one enantiomer over the other, will be required. This decision should be based on a thorough preclinical evaluation of the therapeutic index and potential for drug-drug interactions of each enantiomer and the racemate.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate DL-Govadine's biochemical properties while ensuring reproducibility?

- Methodological Answer : Experimental design should include clear controls, variables (e.g., concentration, temperature), and standardized protocols. For synthesis or characterization, follow guidelines such as detailing reaction conditions, purification methods, and analytical techniques (e.g., NMR, HPLC). Reproducibility requires documenting procedural nuances (e.g., solvent purity, equipment calibration) in the main manuscript or supplementary materials .

- Data Presentation : Use tables to compare experimental parameters (e.g., yield, purity) across trials, ensuring alignment with research objectives .

Q. What strategies are effective for conducting a comprehensive literature review on this compound, considering potential gaps in existing studies?

- Methodological Answer : Prioritize peer-reviewed journals and databases (e.g., PubMed, SciFinder) while avoiding non-academic sources. Use keyword combinations (e.g., "this compound synthesis," "mechanistic studies") and backward/forward citation tracking. Critically evaluate gaps, such as conflicting results in pharmacological assays or underexplored biological targets .

- Validation : Cross-reference findings with authoritative reviews or meta-analyses to identify consensus or contradictions .

Q. How can researchers formulate precise research questions to explore this compound's mechanisms of action?

- Methodological Answer : Align questions with the SMART framework:

- Specific : Focus on a single pathway (e.g., "How does this compound inhibit Enzyme X?").

- Measurable : Define quantifiable outcomes (e.g., IC50 values, binding affinity).

- Achievable : Ensure access to necessary tools (e.g., knock-out models, isotopic labeling).

- Relevant : Address gaps identified in literature reviews (e.g., unresolved toxicity mechanisms).

- Time-bound : Outline milestones for hypothesis testing .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in experimental data related to this compound's pharmacological effects?

- Methodological Answer : Apply triangulation by combining multiple data sources (e.g., in vitro assays, computational docking, and in vivo models). For inconsistent results, conduct sensitivity analyses to identify confounding variables (e.g., batch variability, assay conditions). Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of discrepancies .

- Case Study : If cytotoxicity results conflict between cell lines, compare experimental protocols (e.g., incubation time, serum concentration) and validate with orthogonal methods (e.g., apoptosis markers) .

Q. How should mixed-methods approaches be integrated to study this compound's interactions in complex biological systems?

- Methodological Answer : Combine quantitative data (e.g., pharmacokinetic parameters) with qualitative insights (e.g., transcriptomic pathways). For example:

- Sequential Design : First, quantify this compound’s bioavailability via LC-MS; then, use RNA-seq to identify differentially expressed genes.

- Convergent Design : Parallelly collect structural (X-ray crystallography) and functional (enzyme inhibition) data, merging findings during interpretation .

- Ethical Compliance : Ensure alignment with institutional review boards (IRBs) for human/animal studies and GDPR for data privacy in multi-center collaborations .

Q. What steps ensure ethical compliance and data integrity in longitudinal studies involving this compound?

- Methodological Answer :

- Documentation : Maintain a Record of Processing Activities (ROPA) detailing data collection, storage, and access protocols.

- Consent : Use plain language in participant consent forms, explicitly stating risks/benefits of this compound exposure.

- Data Security : Encrypt datasets and implement audit trails for modifications.

- Replication : Archive raw data and code for independent verification .

Guidelines for Data Reporting

- Tables/Figures : Include metadata (e.g., sample size, statistical tests) in captions. For structural data, provide crystallographic parameters (e.g., PDB ID, resolution) .

- Reproducibility : Publish step-by-step protocols in supplementary materials, citing established methodologies (e.g., "Modified from Smith et al., 2020") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.